![molecular formula C14H7Cl2F3O2 B14145376 Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- CAS No. 89076-26-6](/img/structure/B14145376.png)
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-(trifluoromethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under specific conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the trifluoromethoxy group.
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: Contains a methylethoxy group instead of the trifluoromethoxy group.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an amino and nitro group, providing different chemical properties.
Uniqueness
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical reactivity and potential applications. The trifluoromethoxy group, in particular, can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and industrial applications.
Properties
CAS No. |
89076-26-6 |
|---|---|
Molecular Formula |
C14H7Cl2F3O2 |
Molecular Weight |
335.1 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-chloro-5-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-9-3-1-8(2-4-9)13(20)11-7-10(5-6-12(11)16)21-14(17,18)19/h1-7H |
InChI Key |
GRYCMYXUZVEOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


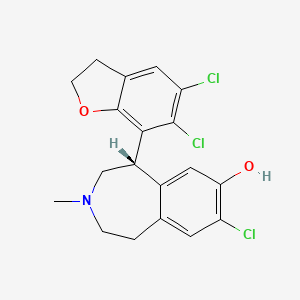
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)
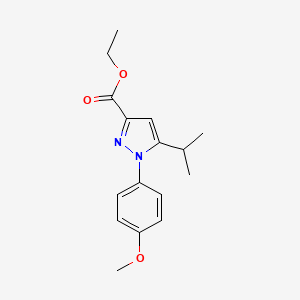
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)
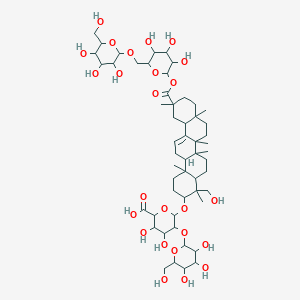
![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)
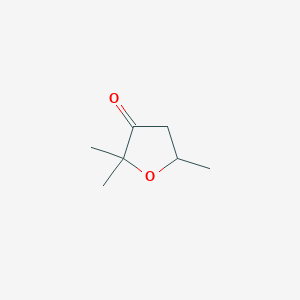

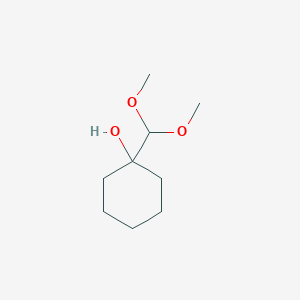
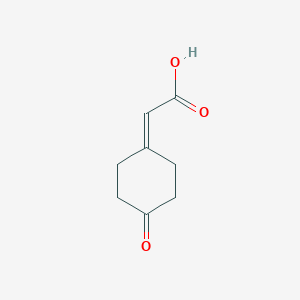
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
